molecular formula C16H17N5O2S B5371701 N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide

N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide

Numéro de catalogue B5371701
Poids moléculaire: 343.4 g/mol
Clé InChI: YTRVYZXOXVZSKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate an inflammatory response. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases.

Mécanisme D'action

N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide targets the intracellular domain of TLR4 and inhibits the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of NF-κB and MAPK signaling pathways, which are responsible for the production of pro-inflammatory cytokines. This compound has been shown to specifically target TLR4 signaling without affecting other TLRs or non-TLR signaling pathways.
Biochemical and physiological effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, dendritic cells, and epithelial cells. This compound has also been shown to attenuate organ dysfunction and improve survival in animal models of sepsis. In a clinical trial, this compound was found to be safe and well-tolerated in healthy volunteers.

Avantages Et Limitations Des Expériences En Laboratoire

N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide has several advantages for lab experiments, including its specificity for TLR4 signaling, its ability to inhibit pro-inflammatory cytokine production, and its potential therapeutic applications in various inflammatory diseases. However, this compound also has some limitations, including its relatively low potency compared to other TLR4 inhibitors and its potential off-target effects on other signaling pathways.

Orientations Futures

There are several future directions for the research and development of N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide. One potential direction is to optimize the synthesis and formulation of this compound to improve its potency and pharmacokinetic properties. Another direction is to investigate the potential therapeutic applications of this compound in other inflammatory diseases, such as cancer and neurodegenerative diseases. Finally, further studies are needed to elucidate the molecular mechanisms of this compound and its potential off-target effects on other signaling pathways.

Méthodes De Synthèse

N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide can be synthesized by a multi-step process involving the reaction of benzylamine with 3-(1H-1,2,4-triazol-1-ylmethyl)phenyl isothiocyanate to form N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea, which is then treated with chlorosulfonic acid to form the final product, this compound.

Applications De Recherche Scientifique

N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide has been studied extensively for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to attenuate organ dysfunction and improve survival in animal models of sepsis.

Propriétés

IUPAC Name

N-(benzylsulfamoyl)-3-(1,2,4-triazol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-24(23,19-10-14-5-2-1-3-6-14)20-16-8-4-7-15(9-16)11-21-13-17-12-18-21/h1-9,12-13,19-20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRVYZXOXVZSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NC2=CC=CC(=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.